molecular formula C11H20ClNO2 B1391285 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride CAS No. 1185293-17-7

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B1391285
M. Wt: 233.73 g/mol
InChI Key: LKYCEKPSYDBGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride” is a chemical compound with the empirical formula C11H20ClNO2 and a molecular weight of 233.74 . It is a solid substance and is used in diverse scientific research, including drug synthesis and organic reactions.


Molecular Structure Analysis

The SMILES string of “1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride” is O=C (O)C1CN (CCC1)C2CCCC2. [H]Cl . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride” is a solid substance . Its empirical formula is C11H20ClNO2 and it has a molecular weight of 233.74 .

Scientific Research Applications

Antibacterial Properties

  • 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride has shown potential in antibacterial applications. The compound demonstrates effective in vitro and in vivo activity against various bacterial strains, highlighting its significance as a potential antibacterial agent (Bouzard et al., 1992).

Synthesis and Drug Development

  • The compound is used in the synthesis of various pharmacological agents. Its role in the development of new drugs, particularly those with antibacterial properties, is notable, underlining its importance in medicinal chemistry (Miyamoto et al., 1987).

Pharmacological Activities

  • Research has shown that certain derivatives of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride exhibit various pharmacological activities, including the potential to inhibit tumor growth and impact amino acid transport. This demonstrates its broader implications in therapeutic development (Coulter et al., 1974).

Anticonvulsant Activity

  • Studies have revealed the anticonvulsant activity of compounds derived from 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride, suggesting its utility in the treatment of seizure disorders (Arustamyan et al., 2019).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

1-cyclopentylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)9-4-3-7-12(8-9)10-5-1-2-6-10;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYCEKPSYDBGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 3
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 4
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 5
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride
Reactant of Route 6
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.